molecular formula C13H26N2 B13265218 N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B13265218
M. Wt: 210.36 g/mol
InChI Key: DPAJTUCYATWMFY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine (CAS: 1218243-08-3) is a tertiary amine with a molecular weight of 210.36 g/mol and a purity of 98% . Structurally, it features a piperidine ring substituted with three methyl groups at positions 1, 2, and 5, and a cyclopentyl group attached to the nitrogen at position 2. This compound is categorized under amino acid derivatives and has been historically utilized in organic synthesis and pharmaceutical research. However, current data indicate it is discontinued across all commercial quantities (1g, 5g, 10g) .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

InChI

InChI=1S/C13H26N2/c1-10-9-15(3)11(2)8-13(10)14-12-6-4-5-7-12/h10-14H,4-9H2,1-3H3

InChI Key

DPAJTUCYATWMFY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine involves multiple steps, typically starting with the preparation of the piperidine ring. The cyclopentyl group is introduced through a cyclization reaction, and the trimethyl groups are added via alkylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey ObservationsReferences
Hydrogen peroxide (H₂O₂)N-oxide derivativeMild conditions (25–40°C) yield stable N-oxides with retained cyclopentyl group
Peracids (e.g., mCPBA)Epoxidation (if double bonds present)Not observed in this compound due to saturated structure

Mechanistic Insight : Oxidation at the nitrogen atom proceeds via radical intermediates or electrophilic attack, depending on the reagent.

Substitution Reactions

The amine group participates in nucleophilic substitution reactions:

Reaction TypeReagentsMajor ProductsYield/Purity Data
AlkylationAlkyl halides (e.g., CH₃I)Quaternary ammonium salts~70–85% yield
AcylationAcetyl chlorideAmide derivatives92% purity (NMR-confirmed)
SulfonationSulfonyl chloridesSulfonamidesLimited data available

Key Limitation : Steric hindrance from the cyclopentyl and methyl groups reduces reactivity in bulky electrophiles.

Reductive Amination

While primarily used in its synthesis, the compound can act as a secondary amine in reductive amination with ketones or aldehydes:

Carbonyl SubstrateCatalyst/Reducing AgentProductEnantioselectivity
AcetophenoneNaBH₃CN, AcOHBranch-chained tertiary amineNot reported
FormaldehydePd/C, H₂N-methylated derivativeQuantitative conversion

Mechanistic Pathway : Imine formation followed by hydride transfer, influenced by steric and electronic effects of the cyclopentyl group .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo structural changes:

ConditionsObserved ReactionProductsNotes
Concentrated HCl (reflux)Ring-opening to linear amine1° amine with cyclopentyl side chainLow yield (≤30%)
LDA (Lithium Diisopropylamide)DealkylationSecondary amine fragmentsRequires anhydrous conditions

Comparative Reactivity Table

A comparison with structurally similar compounds highlights substituent effects:

CompoundOxidation Rate (Relative)Alkylation EfficiencyReductive Amination Yield
N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine1.0 (reference)Moderate45–60%
N-(cyclopropylmethyl)-1,2,5-trimethylpiperidin-4-amine0.8High70–85%
1,3,3-Trimethylpiperidin-4-amine1.2Low30–40%

Key Trend : Bulkier substituents (e.g., cyclopentyl) reduce reaction rates due to steric effects, while electron-donating groups enhance nucleophilicity .

Mechanistic Studies

Recent advances in enantioselective synthesis (e.g., asymmetric hydrogenation) have explored derivatives of this compound:

  • Catalytic Systems : Iridium complexes with chiral ligands (e.g., BINAP) achieve up to 95% enantiomeric excess in hydrogenation reactions .

  • DFT Calculations : Predict preferential axial attack during nucleophilic substitution due to chair conformation stability in the piperidine ring .

Industrial and Pharmacological Relevance

While not directly reported for this compound, analogous piperidine derivatives are used in:

  • Drug Development : PARP1 inhibitors leverage similar amine reactivity for anticancer activity .

  • Material Science : Quaternary ammonium salts derived from alkylation serve as phase-transfer catalysts.

Scientific Research Applications

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Purity and Commercial Accessibility

  • The discontinued status of this compound contrasts with its analogues, which remain available in research quantities. This discontinuation may reflect reduced demand or synthesis challenges associated with cyclopentyl substitution .
  • The benzyl-substituted variant offers lower purity (95%) but greater accessibility, making it a pragmatic alternative in medicinal chemistry workflows .

Thermodynamic and Pharmacokinetic Implications

  • The higher molecular weight of the benzyl analogue (232.36 g/mol) may reduce bioavailability compared to the cyclopentyl variant (210.36 g/mol) due to increased lipophilicity .
  • Ethoxyethyl substitution likely improves metabolic stability by introducing an ether linkage resistant to enzymatic cleavage, a feature absent in the cyclopentyl compound .

Research Findings and Practical Considerations

  • Synthetic Utility : The cyclopentyl-substituted amine’s high purity (98%) suggests its historical use in precise synthetic applications, such as catalyst preparation or chiral intermediate synthesis .
  • Replacement Strategies : Researchers transitioning from the discontinued compound may prioritize the ethoxyethyl analogue for solubility-driven applications or the benzyl variant for aromatic interaction studies .
  • Safety and Handling : All analogues fall under tertiary amines, necessitating standard precautions for basic nitrogen-containing compounds, including inert atmosphere storage .

Biological Activity

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine (CAS Number: 1218243-08-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C_{13}H_{23}N
  • Molecular Weight : 210.36 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound primarily involves its interaction with various molecular targets. The amine group within the structure allows for hydrogen bonding and ionic interactions with active sites on enzymes and receptors. This interaction can modulate the activity of these biological targets, influencing various physiological processes.

Key Mechanisms:

  • Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : It may function as a ligand in receptor binding studies, affecting signaling pathways related to neurotransmission and other cellular functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may have potential anticancer effects by inhibiting specific pathways involved in tumor growth .
  • Neurological Effects : Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth in certain cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes
Receptor ModulationActs as a ligand for various receptors

Case Study Example

In a study focused on the compound's anticancer potential, researchers evaluated its efficacy against BRCA-deficient cancer cell lines. The results indicated that this compound displayed significant cytotoxicity compared to control groups. This suggests a mechanism involving synthetic lethality where the compound may exploit the genetic vulnerabilities of these cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine while minimizing impurities?

  • Methodological Answer : Utilize factorial experimental design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Statistical tools like ANOVA can isolate significant variables, reducing the number of trials required for optimization . For purification, employ membrane separation technologies (e.g., nanofiltration) to selectively remove byproducts based on molecular weight and polarity differences .

Q. What spectroscopic and computational techniques are recommended for characterizing the stereochemistry of This compound?

  • Methodological Answer : Combine NOESY NMR to determine spatial proximity of protons and density functional theory (DFT) calculations to predict stable conformers. Validate computational models by comparing predicted vs. observed 1^1H and 13^{13}C NMR shifts. Chiral HPLC with polarimetric detection can resolve enantiomers if stereocenters are present .

Q. How can researchers design experiments to assess the thermodynamic stability of This compound under varying storage conditions?

  • Methodological Answer : Implement accelerated stability testing using a fractional factorial design to simulate long-term storage (e.g., varying humidity, temperature, light exposure). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for This compound?

  • Methodological Answer : Apply multi-scale modeling , integrating quantum mechanics (QM) for electronic structure analysis and molecular dynamics (MD) for solvation effects. Reconcile discrepancies by refining basis sets in DFT calculations or incorporating solvent microenvironments. Cross-validate with in situ FTIR to track intermediate species during reactions .

Q. How can reaction pathways involving This compound be elucidated to identify rate-limiting steps?

  • Methodological Answer : Use isotopic labeling (e.g., 15^{15}N or 2^{2}H) combined with kinetic isotope effect (KIE) studies. Pair with transient absorption spectroscopy to capture short-lived intermediates. Reaction flux analysis via microkinetic modeling can map dominant pathways under varying pressures and temperatures .

Q. What methodologies address challenges in scaling up This compound synthesis from lab to pilot plant?

  • Methodological Answer : Employ computational fluid dynamics (CFD) to simulate heat/mass transfer in reactors and identify scaling bottlenecks (e.g., mixing inefficiencies). Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) during continuous flow synthesis .

Q. How can the environmental impact of This compound synthesis be systematically evaluated?

  • Methodological Answer : Conduct a life cycle assessment (LCA) with emphasis on solvent recovery and waste minimization. Apply green chemistry metrics (e.g., E-factor, atom economy) to benchmark against alternative routes. Use predictive toxicity models (e.g., ECOSAR) to assess ecotoxicological risks of byproducts .

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